molecular formula C15H14ClFN2O3S B2755740 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide CAS No. 1351598-40-7

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2755740
CAS No.: 1351598-40-7
M. Wt: 356.8
InChI Key: CFIHDVGAWYKUPC-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide is a complex organic compound characterized by the presence of a chloro-fluorophenyl group and a hydroxy-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide typically involves multiple steps. One common route includes the reaction of 3-chloro-4-fluoroaniline with 2-bromoethanol to form an intermediate, which is then reacted with 3-methylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate
  • 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 4-chloro-3-fluoro-2-(trifluoromethoxy)phenol

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-8-4-5-23-13(8)12(20)7-18-14(21)15(22)19-9-2-3-11(17)10(16)6-9/h2-6,12,20H,7H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIHDVGAWYKUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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